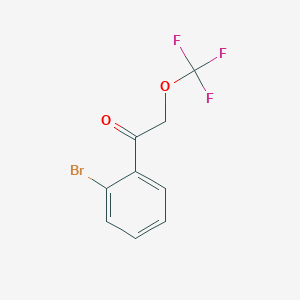
4-(Pyridin-4-yl)thiophene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyridin-4-yl)thiophene-3-carbaldehyde is a heterocyclic compound that features both a pyridine ring and a thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Pyridin-4-yl)thiophene-3-carbaldehyde involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boron reagent and a halogenated thiophene derivative under palladium catalysis . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 110°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pyridin-4-yl)thiophene-3-carbaldehyde undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Bromine in acetic acid at room temperature.
Major Products
Oxidation: 4-(Pyridin-4-yl)thiophene-3-carboxylic acid.
Reduction: 4-(Pyridin-4-yl)thiophene-3-methanol.
Substitution: 2-Bromo-4-(Pyridin-4-yl)thiophene-3-carbaldehyde.
Applications De Recherche Scientifique
4-(Pyridin-4-yl)thiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of 4-(Pyridin-4-yl)thiophene-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyridine and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Pyridin-3-yl)thiophene-3-carbaldehyde: Similar structure but with the pyridine ring attached at a different position.
4-(Pyridin-4-yl)aniline: Contains a pyridine ring but with an aniline group instead of a thiophene ring.
Uniqueness
4-(Pyridin-4-yl)thiophene-3-carbaldehyde is unique due to the combination of the pyridine and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C10H7NOS |
|---|---|
Poids moléculaire |
189.24 g/mol |
Nom IUPAC |
4-pyridin-4-ylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C10H7NOS/c12-5-9-6-13-7-10(9)8-1-3-11-4-2-8/h1-7H |
Clé InChI |
OHBXHWHHCPKISX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CSC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13155439.png)
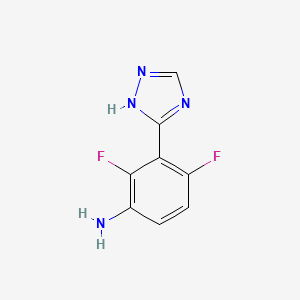
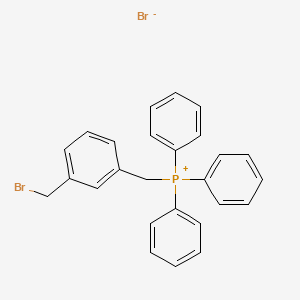
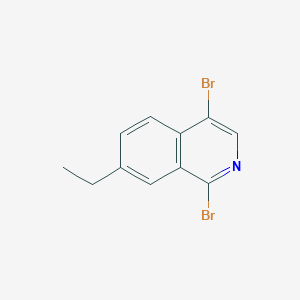
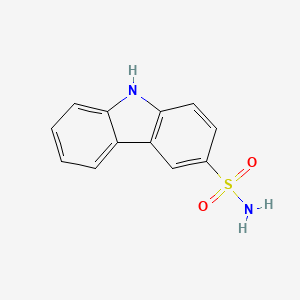


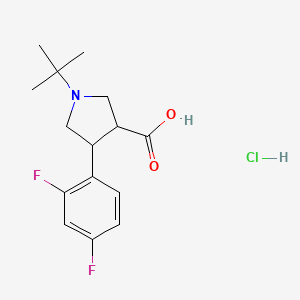
![4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13155491.png)
